1-(Difluoromethyl)-4-methylnaphthalene
Overview
Description
1-(Difluoromethyl)-4-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to the first carbon and a methyl group (-CH3) attached to the fourth carbon of the naphthalene ring system. This compound is part of the larger family of fluorinated aromatic hydrocarbons, which are known for their unique chemical and physical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-4-methylnaphthalene can be synthesized through various methods, including:
Direct fluorination: This involves the direct introduction of fluorine atoms into the naphthalene ring system. This can be achieved using reagents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Difluoromethylation: This method involves the introduction of a difluoromethyl group into the naphthalene ring. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this purpose.
Radical reactions:
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using high-pressure reactors and continuous flow systems to ensure efficient and safe handling of fluorinating agents. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-methylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can lead to the formation of difluoromethyl-substituted naphthalenes with reduced fluorine content.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), while nucleophilic substitution reactions can be facilitated by strong bases such as sodium amide (NaNH2).
Major Products Formed:
Oxidation: Difluoromethyl-substituted naphthoquinones.
Reduction: Difluoromethyl-substituted naphthalenes with reduced fluorine content.
Substitution: Various naphthalene derivatives with different substituents.
Scientific Research Applications
1-(Difluoromethyl)-4-methylnaphthalene has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: Fluorinated compounds are known for their ability to interact with biological systems, making this compound useful in studying biological processes and developing new drugs.
Medicine: The compound's unique properties make it a candidate for drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry: Fluorinated compounds are used in the production of materials with enhanced chemical and thermal stability, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-methylnaphthalene exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-methylnaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-methylnaphthalene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, leading to different chemical and physical properties.
1-(Difluoromethyl)-2-methylnaphthalene: The position of the methyl group differs, resulting in variations in reactivity and biological activity.
1-(Difluoromethyl)-naphthalene: This compound lacks the methyl group, which can influence its overall behavior and applications.
Properties
IUPAC Name |
1-(difluoromethyl)-4-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZKKZLEVLELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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